1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
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Description
1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C22H21N7OS and its molecular weight is 431.52. The purity is usually 95%.
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Biological Activity
The compound 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylpiperazine moiety linked to a triazolo-pyridazine structure through a sulfur atom. Its molecular formula is C22H24N6S, with a molecular weight of approximately 408.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds containing piperazine and triazole structures exhibit a range of biological activities:
- Antidepressant Activity : Piperazine derivatives are known for their antidepressant effects, primarily through serotonin receptor modulation.
- Antimicrobial Properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Antitumor Activity : Studies have reported that triazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .
The biological activity of the compound may be attributed to several mechanisms:
- Receptor Binding : The phenylpiperazine moiety likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter levels and mood regulation.
- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, contributing to its antitumor and antimicrobial effects.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of similar compounds:
Study Reference | Biological Activity | Key Findings |
---|---|---|
Özçelik et al., 2020 | Antimicrobial | Demonstrated efficacy against Gram-positive and Gram-negative bacteria. |
Cunha et al., 2003 | Antitumor | Showed significant cytotoxicity against prostate cancer cells. |
Alagöz et al., 2019 | Antidepressant | Indicated modulation of serotonin pathways in animal models. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the piperazine and triazole moieties can significantly affect the compound's potency and selectivity for specific biological targets. For instance, substitutions on the phenyl ring can enhance receptor affinity or alter metabolic stability.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)17-6-2-1-3-7-17)16-31-20-10-9-19-24-25-22(29(19)26-20)18-8-4-5-11-23-18/h1-11H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEDDFBNRBEBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.